![molecular formula C22H24N2O B2981725 1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-52-2](/img/structure/B2981725.png)

1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Quinolines can be synthesized through several methods. One of the most general methods to synthesize quinoline is the Skraup synthesis . Anilines react with β-ketoesters giving rise to schiff bases (substituted imine, R—CH=NR’) and also by heating amides are obtained, which are slower to form but more stable . Both can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones, respectively .Wissenschaftliche Forschungsanwendungen

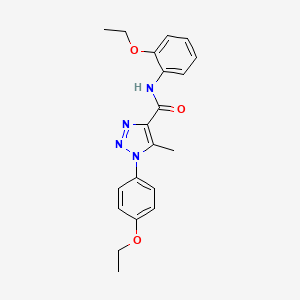

Synthesis and Chemical Properties

Research has led to the development of novel synthesis methods for pyrrolo[3,2-c]quinoline derivatives, exploring their chemical properties and potential applications. For instance, 2,3,3-trimethyl-3H-pyrrolo[3,2-c]quinolines and related polymethine dyes exhibit unique absorption spectra changes in solutions of varying acidities, highlighting their potential in the development of optical materials and dyes with specific light-absorption properties (Mikhailenko et al., 1982).

Antiproliferative and Antimicrobial Activities

This compound and its derivatives have shown promising antiproliferative activity against certain cancer cell lines. Novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated for their cell growth inhibitory properties, particularly against leukemias, demonstrating potential as anticancer agents (Ferlin et al., 2001). Additionally, some derivatives exhibit antimicrobial activity, offering a foundation for developing new antimicrobial agents (Vartale et al., 2013).

Applications in Material Science

Quinoline derivatives, including those related to the compound , have been identified as potential anticorrosive materials. Their effectiveness against metallic corrosion, due to the high electron density and ability to form stable chelating complexes, underscores their utility in protecting metals from degradation (Verma et al., 2020).

Environmental and Green Chemistry Applications

The compound's derivatives have been explored for environmentally friendly processes, such as the catalyst-free synthesis of pyrrolo[1,2-a]quinolines. This method is significant for its air tolerance and water as the only byproduct, indicating a green synthesis approach with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c1-14(2)16-8-10-17(11-9-16)24-13-12-18-15(3)23-21-19(22(18)24)6-5-7-20(21)25-4/h5-11,14H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXQXCXLBOLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)

![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)

![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)